molecular formula C14H14N4O2 B2861064 2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide CAS No. 1797014-72-2

2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide

Cat. No.: B2861064
CAS No.: 1797014-72-2
M. Wt: 270.292
InChI Key: KIEJXRIOPRLDMK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is a synthetic small molecule designed for research and development purposes, featuring a pyrazolo[1,5-a]pyrimidine core—a privileged scaffold in medicinal chemistry. This compound is presented for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a fused, rigid, and planar N-heterocyclic system known for its significant potential in drug discovery . This class of compounds has attracted considerable attention for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy by inhibiting kinases such as EGFR, B-Raf, and MEK . The structural motif allows for versatile modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties, which makes it a valuable template for developing novel therapeutic agents . The incorporation of the furan-3-carboxamide moiety further enhances the molecular diversity and potential for specific target interactions. Researchers can employ this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. Its well-defined structure supports investigations into structure-activity relationships (SAR), particularly in the exploration of new enzymatic targets and signaling pathways.

Properties

IUPAC Name

2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-8-4-13-15-6-11(7-18(13)17-8)16-14(19)12-5-9(2)20-10(12)3/h4-7H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEJXRIOPRLDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Research has shown that derivatives of this compound can interact with various biological targets, making it a valuable candidate for drug development.

Medicine: In the medical field, 2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and analogs in terms of structure, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Key Substituents Synthesis Highlights Biological/Physical Properties
Target Compound Pyrazolo[1,5-a]pyrimidine - 2-Methyl on pyrazolo[1,5-a]pyrimidine
- 2,5-Dimethylfuran-3-carboxamide
Not explicitly described Hypothesized enhanced metabolic stability
7-Methyl-2,5-bis(methylthio)-N3,N6-diarylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxamide Pyrazolo[1,5-a]pyrimidine - 2,5-Methylthio groups
- Aryl carboxamides at N3 and N6
Acetanilide intermediates + ketene dithioacetals Higher lipophilicity; potential kinase inhibition
2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (7b) Thiazole - 5-(3-Methylbenzyl) on thiazole
- 2,5-Dimethylfuran-3-carboxamide
SNAr reaction with thiazole amines Mp 116–117°C, 76% yield; no bioactivity data
Anagliptin (DPP-4 Inhibitor) Pyrazolo[1,5-a]pyrimidine - 2-Cyanopyrrolidin-1-yl ethylamino group
- Methylpyrazolo[1,5-a]pyrimidine
Multi-step coupling with cyanopyrrolidine IC₅₀ = 3.8 nM for DPP-4; clinical use in T2DM

Structural Modifications and Implications

Pyrazolo[1,5-a]pyrimidine Derivatives The target compound shares its core with anagliptin but lacks the cyanopyrrolidin group critical for dipeptidyl peptidase-4 (DPP-4) inhibition. Instead, its furan carboxamide may favor interactions with other targets, such as kinases or inflammasomes. Compared to the methylthio-substituted analog in , the target’s methyl groups reduce sulfur-related metabolic liabilities (e.g., oxidation to sulfoxides) and may improve pharmacokinetics.

Furan vs. Thiazole Carboxamide Compound 7b replaces the pyrazolo[1,5-a]pyrimidine with a thiazole, introducing a 3-methylbenzyl group. The thiazole’s electron-rich nature may also affect hydrogen-bonding interactions compared to the pyrazolo-pyrimidine core.

Substituent Effects on Bioactivity Anagliptin’s cyanopyrrolidine group enables strong hydrogen bonding with DPP-4’s catalytic triad (e.g., Glu205/206) . In contrast, the target compound’s furan carboxamide may engage in π-π stacking or hydrophobic interactions, suggesting divergent therapeutic applications.

Biological Activity

2,5-Dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a furan ring and a pyrazolo[1,5-a]pyrimidine moiety, which are known for their diverse biological activities. The molecular formula is C13H14N4O2C_{13}H_{14}N_{4}O_{2}, with a molecular weight of approximately 258.28 g/mol.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by targeting specific kinases such as EGFR and VEGFR2. The IC50 values for these compounds ranged from 0.3 µM to 24 µM, indicating potent activity against tumor growth and induction of apoptosis in models like MCF-7 breast cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound may also exhibit antimicrobial properties. Pyrazole derivatives have been reported to possess notable antifungal and antibacterial activities. For instance, certain synthesized pyrazole carboxamides demonstrated significant antifungal effects against various strains . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance these biological activities.

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Pyrazolo[1,5-a]pyrimidines are known to act as selective inhibitors for various enzymes involved in cancer progression and inflammation. The ability to inhibit kinases such as BRAF(V600E) and Aurora-A kinase positions these compounds as promising candidates for further development in targeted therapies .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a pyrazolo[1,5-a]pyrimidine derivative in an MCF-7 breast cancer model. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of EGFR, leading to reduced signaling pathways associated with tumor growth .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of various pyrazole derivatives against resistant bacterial strains. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

Research Findings Summary Table

Activity Target IC50/MIC Reference
AnticancerEGFR/VEGFR20.3 - 24 µM
AntifungalVarious fungal strains< 10 µg/mL
Enzymatic InhibitionBRAF(V600E), Aurora-A KinaseNot specified

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine core with a furan-3-carboxamide derivative. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions.
  • Heterocyclic assembly : Pyrazolo[1,5-a]pyrimidine intermediates are synthesized via cyclocondensation of aminopyrazoles with β-keto esters or nitriles .
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied. For example, dimethylformamide (DMF) at 80°C may improve yields compared to THF .

Table 1 : Example Optimization Parameters

ParameterRange TestedOptimal ConditionYield Improvement
SolventDMF, THF, AcCNDMF+25%
Temperature (°C)60–10080+15%
Catalyst (mol%)5–2010+10%

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals in the pyrazolo[1,5-a]pyrimidine and furan moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the fused heterocyclic system .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target binding affinity?

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases). Focus on π-π stacking between the pyrimidine ring and hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups at positions 2 and 5) with activity data. A Hammett σ value analysis can predict electron-withdrawing/donating effects .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or conformational changes .

Q. How should researchers address contradictions in pharmacological data across related pyrazolo[1,5-a]pyrimidine derivatives?

  • Meta-Analysis : Compare IC50 values from multiple studies, controlling for assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Clustering : Group compounds by substituent patterns (e.g., trifluoromethyl vs. benzyl) to isolate structure-activity trends .
  • Dose-Response Validation : Re-test disputed compounds under standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .

Table 2 : Contradictory IC50 Values in Kinase Inhibition Studies

DerivativeReported IC50 (nM)Assay ConditionsProposed Resolution
Compound A10 vs. 50ATP: 10 μM vs. 100 μMNormalize ATP levels
Compound B5 vs. 20Serum: 0% vs. 10% FBSControl serum %

Q. What strategies minimize side reactions during functionalization of the pyrazolo[1,5-a]pyrimidine core?

  • Protecting Groups : Temporarily block reactive amines with Boc or Fmoc during alkylation/acylation .
  • Regioselective Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C6 position, leveraging steric hindrance from the 2-methyl group .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) reduce nucleophilic side reactions at the furan oxygen .

Methodological Considerations

Q. How can experimental design (DoE) optimize multi-step synthesis?

  • Fractional Factorial Design : Screen variables (e.g., reagent equivalents, time) in early steps to identify critical factors .
  • Response Surface Methodology (RSM) : Model non-linear relationships between temperature and yield in the final coupling step .

Q. What stability challenges arise in biological assays, and how are they mitigated?

  • Hydrolytic Degradation : Monitor pH-dependent stability (e.g., amide bond cleavage in serum). Use LC-MS to identify degradation products .
  • Light Sensitivity : Store compounds in amber vials under argon if the furan moiety is prone to photoisomerization .

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